molecular formula C8H11F2N B2950060 2-(4,4-Difluorocyclohexyl)acetonitrile CAS No. 959600-88-5

2-(4,4-Difluorocyclohexyl)acetonitrile

Cat. No.: B2950060
CAS No.: 959600-88-5
M. Wt: 159.18
InChI Key: YCPSRZKMHXVJDI-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)acetonitrile is a chemical compound with the molecular formula C8H11F2N and a molecular weight of 159.18 g/mol It is characterized by the presence of a cyclohexane ring substituted with two fluorine atoms at the 4-position and an acetonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)acetonitrile typically involves the reaction of 4,4-difluorocyclohexanone with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acetonitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving fluorinated analogs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The nitrile group can act as a nucleophile, facilitating reactions with electrophilic centers in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanone: A precursor in the synthesis of 2-(4,4-Difluorocyclohexyl)acetonitrile.

    2-(4-Fluorocyclohexyl)acetonitrile: A similar compound with only one fluorine atom on the cyclohexane ring.

    Cyclohexaneacetonitrile: A non-fluorinated analog of this compound.

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the cyclohexane ring, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPSRZKMHXVJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959600-88-5
Record name 2-(4,4-difluorocyclohexyl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of Example 184B (4.5 g, 15 mmol) in dimethylsulfoxide (100 mL) was added sodium cyanide (Aldrich, 2.2 g, 45 mmol). The reaction mixture was stirred at 80° C. for 14 hours, cooled to room temperature, quenched with saturated aqueous NaHCO3 (50 mL) and extracted with diethyl ether (3×50 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 50% pentane in ether) to afford the title compound. MS (ESI+) m/z 177 (M+NH4)+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of Example 184B (4.5 g, 15 mmol) in dimethylsulfoxide (100 mL) was added sodium cyanide (Aldrich, 2.2 g, 45 mmol). The reaction mixture was stirred at 80° C. for 14 hours, cooled to room temperature, quenched with saturated aqueous NaHCO3 (50 mL) and extracted with diethyl ether (3×50 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 50% pentane in ether) to afford the title compound. MS (ESI+) m/z 177 (M+NH4)+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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